N-methoxyphthalimide: A Technical Guide to Structure, Properties, and Synthetic Utility
N-methoxyphthalimide: A Technical Guide to Structure, Properties, and Synthetic Utility
Introduction: Unveiling N-methoxyphthalimide
N-methoxyphthalimide, with the systematic IUPAC name 2-methoxyisoindole-1,3-dione, is a key derivative of phthalimide distinguished by the presence of a methoxy group attached to the imide nitrogen. This structural feature imparts unique chemical properties, positioning it and the broader class of N-alkoxyphthalimides as valuable reagents in modern organic synthesis. While structurally similar to the more commonly referenced N-methylphthalimide, the N-O bond in N-methoxyphthalimide is the critical locus of its reactivity, serving as a precursor for the generation of highly reactive methoxy radicals under mild conditions.[1]
This technical guide provides an in-depth exploration of the chemical and physical properties of N-methoxyphthalimide, its synthesis, and its significant applications in synthetic chemistry, particularly in the realm of radical-mediated transformations. The content herein is curated for researchers, scientists, and professionals in drug development who seek to leverage the unique reactivity of this compound.
Molecular Structure and Physicochemical Properties
N-methoxyphthalimide is a crystalline solid with the molecular formula C₉H₇NO₃.[2] Its core structure consists of a phthalimide framework, which is an isoindole-1,3-dione, with a methoxy group (-OCH₃) covalently bonded to the nitrogen atom.
// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="C", pos="1.2,0.75!"]; C7 [label="C", pos="-2.4,1.5!"]; C8 [label="C", pos="2.4,1.5!"]; N9 [label="N", pos="0,3!"]; O10 [label="O", pos="-3.6,1.5!"]; O11 [label="O", pos="3.6,1.5!"]; O12 [label="O", pos="0,4.2!"]; C13 [label="C", pos="-1.2,4.95!"]; H1 [label="H", pos="-1.2,5.95!"]; H2 [label="H", pos="-2.2,4.95!"]; H3 [label="H", pos="-0.2,4.95!"];
// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Imide ring bonds C2 -- C7; C7 -- N9; C6 -- C8; C8 -- N9;
// Carbonyl bonds C7 -- O10 [style=double]; C8 -- O11 [style=double];
// Methoxy group bonds N9 -- O12; O12 -- C13; C13 -- H1; C13 -- H2; C13 -- H3; }
Figure 1: 2D Chemical Structure of N-methoxyphthalimide.The planarity of the phthalimide ring system is a key structural feature, and crystallographic data confirms the specific bond lengths and angles of the molecule.[2]
Table 1: Physicochemical Properties of N-methoxyphthalimide
| Property | Value | Source |
| IUPAC Name | 2-methoxyisoindole-1,3-dione | [2] |
| CAS Number | 1914-20-1 | [2] |
| Molecular Formula | C₉H₇NO₃ | [2] |
| Molecular Weight | 177.16 g/mol | [2] |
| Exact Mass | 177.042593085 Da | [2] |
| Topological Polar Surface Area | 46.6 Ų | [2] |
| Complexity | 227 | [2] |
Note: Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for N-methoxyphthalimide is not widely published. Characterization is typically confirmed by comparison to known standards or through detailed analysis of related N-alkoxyphthalimide compounds.
Synthesis of N-methoxyphthalimide
The synthesis of N-methoxyphthalimide, and N-alkoxyphthalimides in general, is straightforward and can be achieved through several reliable methods, making them readily accessible precursors for further synthetic transformations.[3] The most common and efficient approach involves the nucleophilic substitution of a suitable methylating agent by N-hydroxyphthalimide (NHPI).
A general and robust protocol for the synthesis of N-alkoxyphthalimides involves the reaction of an alkyl halide with the sodium salt of N-hydroxyphthalimide in a polar aprotic solvent like DMF.[3] This method is highly efficient, often proceeding to completion at room temperature or with gentle heating.[3]
// Nodes start [label="N-Hydroxyphthalimide (NHPI)\n+ Sodium Hydride (NaH)"]; intermediate [label="Sodium salt of NHPI"]; reagent [label="Methylating Agent\n(e.g., Methyl Iodide)"]; product [label="N-methoxyphthalimide"];
// Edges start -> intermediate [label=" Deprotonation in DMF "]; intermediate -> product [label=" Nucleophilic Substitution "]; reagent -> product; }
Figure 2: General workflow for the synthesis of N-methoxyphthalimide.Experimental Protocol: Synthesis of N-methoxyphthalimide from N-hydroxyphthalimide
The following protocol is a representative procedure for the synthesis of N-alkoxyphthalimides and can be adapted for the specific synthesis of N-methoxyphthalimide.[3]
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Preparation of the N-hydroxyphthalimide sodium salt: To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction monitoring: Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases and a clear solution of the sodium salt is formed.
-
Addition of the methylating agent: Add a methylating agent, such as methyl iodide (1.2 eq), dropwise to the solution at room temperature.
-
Reaction completion and work-up: Stir the reaction mixture at room temperature for 10-12 hours or at 70 °C for a shorter duration to expedite the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).[3] Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure N-methoxyphthalimide.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of N-methoxyphthalimide is primarily derived from the reactivity of its N-O bond. This bond is relatively weak and can undergo homolytic cleavage to generate a methoxy radical (CH₃O•) and a phthalimidyl radical.[1] This process can be initiated under various conditions, most notably through photoredox catalysis.[4]
// Nodes start [label="N-methoxyphthalimide"]; catalyst [label="Photocatalyst (PC)\n+ Visible Light (hν)"]; excited_catalyst [label="Excited Photocatalyst (PC*)"]; radical_generation [label="Single Electron Transfer (SET)"]; products [label="Methoxy Radical (CH₃O•)\n+ Phthalimide Anion"]; downstream [label="Downstream Radical Reactions\n(e.g., H-atom abstraction, addition to alkenes)"];
// Edges catalyst -> excited_catalyst [label=" Excitation "]; start -> radical_generation; excited_catalyst -> radical_generation; radical_generation -> products [label=" N-O Bond Cleavage "]; products -> downstream; }
Figure 3: Photoredox-catalyzed generation of a methoxy radical from N-methoxyphthalimide.Generation of Methoxy Radicals
N-alkoxyphthalimides are excellent precursors for alkoxy radicals.[3] Single-electron reduction of N-methoxyphthalimide, typically by an excited-state photoredox catalyst, leads to the formation of a radical anion, which then fragments to release the methoxy radical and the phthalimide anion.[1] This method avoids the use of harsh reagents and high temperatures, making it compatible with a wide range of functional groups.[4]
The generated methoxy radical is a highly reactive intermediate that can participate in a variety of synthetic transformations, including:
-
Hydrogen Atom Transfer (HAT): Methoxy radicals can abstract hydrogen atoms from C-H bonds, generating carbon-centered radicals that can be further functionalized.[1]
-
Addition to π-Systems: These radicals can add to alkenes and alkynes, initiating radical chain reactions or leading to the formation of new C-O and C-C bonds.[5]
-
β-Fragmentation: In appropriately substituted alkoxy radicals, β-scission of C-C bonds can occur, leading to the formation of a new radical and a carbonyl compound.[4]
This versatile reactivity makes N-methoxyphthalimide a powerful tool for the construction of complex molecular architectures.
Applications in Drug Development and Organic Synthesis
The ability to generate alkoxy radicals under mild conditions makes N-alkoxyphthalimides, including N-methoxyphthalimide, highly valuable in both academic research and industrial applications, such as drug discovery and materials science.
-
Late-Stage Functionalization: The radical-mediated reactions enabled by N-methoxyphthalimide are particularly useful for the late-stage functionalization of complex molecules, including drug candidates. This allows for the rapid diversification of molecular scaffolds to explore structure-activity relationships.[6]
-
C-H Functionalization: As precursors to methoxy radicals, these compounds facilitate the direct functionalization of otherwise unreactive C-H bonds, providing a more atom-economical and efficient approach to synthesis compared to traditional methods that require pre-functionalized starting materials.[7]
-
Polymer Chemistry: The generation of radicals from N-alkoxyphthalimides can be utilized to initiate polymerization reactions.
While specific, large-scale industrial applications of N-methoxyphthalimide are not as widely documented as those for its N-alkyl counterparts, its role as a versatile radical precursor in academic and pharmaceutical research is well-established.[1][4]
Safety and Handling
As with all laboratory chemicals, N-methoxyphthalimide should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
N-methoxyphthalimide is a valuable and versatile reagent in organic synthesis, primarily serving as an efficient precursor for the generation of methoxy radicals under mild, photoredox-catalyzed conditions. Its straightforward synthesis from N-hydroxyphthalimide and the predictable reactivity of the resulting alkoxy radical make it a powerful tool for C-H functionalization, addition reactions, and other radical-mediated transformations. For researchers and professionals in drug development and materials science, N-methoxyphthalimide and the broader class of N-alkoxyphthalimides offer a gateway to novel synthetic strategies and the construction of complex molecular architectures.
References
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Kim, S., Lee, I. Y., & Lee, J. Y. (1998). Facile Generation of Alkoxy Radicals from N-Alkoxyphthalimides. Tetrahedron Letters, 39(21), 3579-3582. [Link]
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Terent'ev, A. O., & Ogibin, Y. N. (2020). N‐Alkoxyphtalimides as Versatile Alkoxy Radical Precursors in Modern Organic Synthesis. Chemistry of Heterocyclic Compounds, 56(1), 4-23. [Link]
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Griesbeck, A. G., & Maptue, N. T. (2021). Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. Chemical Reviews, 121(21), 13245-13317. [Link]
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Strieth-Kalthoff, F., James, M. J., Teders, M., Pitzer, L., & Glorius, F. (2020). Organophotoredox Dioxygenation of Alkenes via ROH···F-Activated N‑Alkoxyphthalimides. Organic Letters, 22(21), 8494-8499. [Link]
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N-methoxyphthalimide
Six-Membered Transition State
+
(This is a placeholder for a proper reaction scheme diagram)
